![molecular formula C8H8O2S B3048585 4-Hydroxy-3-(methylsulfanyl)benzaldehyde CAS No. 175397-21-4](/img/structure/B3048585.png)
4-Hydroxy-3-(methylsulfanyl)benzaldehyde
Overview
Description
4-Hydroxy-3-(methylsulfanyl)benzaldehyde is a chemical compound with the CAS Number: 175397-21-4 . It has a molecular weight of 168.22 and its IUPAC name is 4-hydroxy-3-(methylsulfanyl)benzaldehyde . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-3-(methylsulfanyl)benzaldehyde is 1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
4-Hydroxy-3-(methylsulfanyl)benzaldehyde is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 168.22 .Scientific Research Applications
Antimicrobial Activity
4-Hydroxy-3-(methylsulfanyl)benzaldehyde: has been evaluated for its antimicrobial properties. In a study, a series of related hydrazides (derivatives) were synthesized and tested against several microorganisms, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. Among these derivatives, 3-phenylacrylic acid-(3-hydroxybenzylidene)-hydrazide (compound 16) demonstrated both bactericidal and fungicidal effects. The study also highlighted the importance of the topological parameter, Balaban topological index (J), in describing the antimicrobial activity .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models have gained prominence in medicinal chemistry. Researchers have used QSAR to explore the relationship between the chemical structure of compounds and their biological activity. In the case of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde , the pMIC (minimum inhibitory concentration) value was employed as a dependent variable in QSAR studies. These models provide insights into the compound’s behavior and guide the design of novel derivatives .
Antidiabetic Investigations
Hydrazones have also been explored for antidiabetic properties. While not yet studied extensively, 4-Hydroxy-3-(methylsulfanyl)benzaldehyde could be a candidate for investigating its effects on glucose metabolism and insulin sensitivity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde are currently unknown . This compound is a relatively new substance and research into its specific targets is ongoing .
Pharmacokinetics
The compound’s impact on bioavailability is also unknown at this time .
Result of Action
The molecular and cellular effects of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels .
properties
IUPAC Name |
4-hydroxy-3-methylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCVYXEGMAEJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00775802 | |
Record name | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00775802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(methylsulfanyl)benzaldehyde | |
CAS RN |
175397-21-4 | |
Record name | 4-Hydroxy-3-(methylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00775802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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